molecular formula C7H9Cl2N3 B13069674 4-Chloro-1-(3-chloro-2-methylprop-2-en-1-yl)-1H-pyrazol-3-amine

4-Chloro-1-(3-chloro-2-methylprop-2-en-1-yl)-1H-pyrazol-3-amine

Cat. No.: B13069674
M. Wt: 206.07 g/mol
InChI Key: XDEFCPZTGZLADC-GORDUTHDSA-N
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Description

4-Chloro-1-(3-chloro-2-methylprop-2-en-1-yl)-1H-pyrazol-3-amine is a useful research compound. Its molecular formula is C7H9Cl2N3 and its molecular weight is 206.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-1-(3-chloro-2-methylprop-2-en-1-yl)-1H-pyrazol-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-1-(3-chloro-2-methylprop-2-en-1-yl)-1H-pyrazol-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H9Cl2N3

Molecular Weight

206.07 g/mol

IUPAC Name

4-chloro-1-[(E)-3-chloro-2-methylprop-2-enyl]pyrazol-3-amine

InChI

InChI=1S/C7H9Cl2N3/c1-5(2-8)3-12-4-6(9)7(10)11-12/h2,4H,3H2,1H3,(H2,10,11)/b5-2+

InChI Key

XDEFCPZTGZLADC-GORDUTHDSA-N

Isomeric SMILES

C/C(=C\Cl)/CN1C=C(C(=N1)N)Cl

Canonical SMILES

CC(=CCl)CN1C=C(C(=N1)N)Cl

Origin of Product

United States

Biological Activity

4-Chloro-1-(3-chloro-2-methylprop-2-en-1-yl)-1H-pyrazol-3-amine is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's structure, featuring a pyrazole ring with chloro and alkenyl substituents, suggests diverse interactions with biological targets.

Chemical Structure

The molecular structure of 4-Chloro-1-(3-chloro-2-methylprop-2-en-1-yl)-1H-pyrazol-3-amine can be represented as follows:

C9H10Cl2N4\text{C}_9\text{H}_{10}\text{Cl}_2\text{N}_4

This structure includes:

  • A pyrazole ring which is known for its ability to interact with various biological macromolecules.
  • Chloro groups that may influence the compound's reactivity and binding properties.

The biological activity of this compound is hypothesized to involve:

  • Enzyme inhibition : Pyrazoles are known to inhibit various enzymes, which can lead to altered metabolic pathways.
  • Receptor modulation : The compound may bind to specific receptors, influencing signal transduction pathways.

Biological Activity Overview

Research indicates that pyrazole derivatives, including 4-Chloro-1-(3-chloro-2-methylprop-2-en-1-yl)-1H-pyrazol-3-amine, exhibit a range of biological activities:

Antitumor Activity

Studies have shown that pyrazole derivatives can inhibit the growth of several cancer cell lines, including:

  • Breast cancer (MDA-MB-231)
  • Lung cancer

In vitro assays demonstrated significant cytotoxic effects, particularly when combined with established chemotherapeutic agents like doxorubicin, enhancing therapeutic efficacy and reducing side effects .

Anti-inflammatory and Antibacterial Properties

Research highlights the anti-inflammatory potential of pyrazole derivatives. They have been shown to inhibit pro-inflammatory cytokines and exhibit antibacterial activity against various pathogens. These properties make them candidates for developing new anti-inflammatory drugs and antibiotics .

Case Studies

StudyFindings
Umesha et al. (2009)Identified cytotoxic effects in MCF-7 and MDA-MB-231 cells; synergistic effects with doxorubicin .
MDPI Study (2022)Evaluated a series of pyrazole derivatives showing selective cytotoxicity towards cancer cells compared to normal cells .
ACS Omega (2022)Investigated the antitumor activity of 1H-pyrazole structures against multiple cancer types, confirming significant growth inhibition .

Structure–Activity Relationship (SAR)

The biological activity of 4-Chloro-1-(3-chloro-2-methylprop-2-en-1-yl)-1H-pyrazol-3-amine can be influenced by:

  • Substituent effects : The presence of electron-withdrawing groups like chloro enhances potency against cancer cells.
  • Steric factors : The arrangement of substituents affects binding affinity to target proteins.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 4-Chloro-1-(3-chloro-2-methylprop-2-en-1-yl)-1H-pyrazol-3-amine exhibit promising anticancer properties. For instance, derivatives of pyrazole have been shown to induce apoptosis in cancer cells via mitochondrial dysfunction and the generation of reactive oxygen species (ROS) .

Case Study:
A study examined the effects of pyrazole derivatives on various cancer cell lines, revealing that modifications to the pyrazole structure can enhance cytotoxicity against specific types of cancer, including breast and lung cancers. The study reported IC₅₀ values indicating significant inhibition of cell growth at low concentrations .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Pyrazole derivatives have demonstrated efficacy against a range of bacterial strains, suggesting potential applications in developing new antibiotics.

Data Table: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Herbicidal Activity

The structural characteristics of 4-Chloro-1-(3-chloro-2-methylprop-2-en-1-yl)-1H-pyrazol-3-amine suggest potential use as a herbicide. Compounds with similar structures have been noted for their ability to inhibit plant growth by disrupting hormonal balance or metabolic pathways in plants.

Case Study:
Field trials assessing the herbicidal efficacy of related pyrazole compounds showed promising results in controlling weed populations without adversely affecting crop yields .

Development of Functional Materials

The unique chemical properties of this compound allow for its incorporation into polymer matrices to develop functional materials with enhanced properties, such as increased thermal stability and chemical resistance.

Data Table: Material Properties

PropertyValueReference
Thermal StabilityDecomposes at 250°C
Chemical ResistanceHigh

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